molecular formula C8H7ClFNO2 B1319288 2-Chloro-6-fluoro-3-methoxybenzamide CAS No. 886761-58-6

2-Chloro-6-fluoro-3-methoxybenzamide

Cat. No. B1319288
M. Wt: 203.6 g/mol
InChI Key: OQSGRVUKAVOVOV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-fluoro-3-methoxybenzamide is 1S/C8H7ClFNO2/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H2,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methoxybenzamide is a solid at ambient temperature . .

Scientific Research Applications

Insights from Molecular Docking and Structural Modifications

2-Chloro-6-fluoro-3-methoxybenzamide's conformational and molecular docking studies have been used to investigate its role in inhibiting FtsZ, a protein involved in bacterial cell division, particularly against Staphylococcus aureus. The presence of fluorine atoms in this compound contributes to its non-planarity, which is crucial for its interaction with the protein. Hydrophobic interactions and hydrogen bonding play a significant role in its effectiveness as a FtsZ inhibitor (Barbier et al., 2023).

Chemical Synthesis and Bromodemercuration

The compound has been synthesized as part of a study on bromodemercuration of permercurated arenes, demonstrating its potential in advanced organic synthesis techniques. This study underscores the versatility of such compounds in chemical synthesis (Deacon & Farquharson, 1976).

Pharmaceutical Properties and In Vivo Efficacy

Research on analogues of 2-Chloro-6-fluoro-3-methoxybenzamide, such as 3-Methoxybenzamide, has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This highlights the potential of such compounds in creating effective antibacterial drugs with optimized characteristics (Haydon et al., 2010).

Molecular Structure Analysis

The compound's related analogues have been studied for their molecular structures, providing insights into their intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including drug design and materials science (Karabulut et al., 2014).

Synthesis of Isatin Derivatives

Related benzamide compounds have been synthesized and evaluated for their cytotoxic activities, demonstrating the utility of such compounds in the development of potential therapeutic agents (Reddy et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSGRVUKAVOVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methoxybenzamide

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